molecular formula C15H25NO3 B12908172 Ethyl 4-nonylisoxazole-3-carboxylate

Ethyl 4-nonylisoxazole-3-carboxylate

Cat. No.: B12908172
M. Wt: 267.36 g/mol
InChI Key: MMHZUEURAYJHPE-UHFFFAOYSA-N
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Description

Ethyl 4-nonylisoxazole-3-carboxylate (CAS: 1332635-41-2) is an isoxazole derivative characterized by a nonyl (C₉H₁₉) substituent at the 4-position and an ethyl ester group at the 3-position of the isoxazole ring. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom.

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

ethyl 4-nonyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C15H25NO3/c1-3-5-6-7-8-9-10-11-13-12-19-16-14(13)15(17)18-4-2/h12H,3-11H2,1-2H3

InChI Key

MMHZUEURAYJHPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CON=C1C(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-nonylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) . Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted isoxazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Lipophilicity: The nonyl chain in this compound significantly increases lipophilicity compared to methyl or phenyl analogs, suggesting utility in lipid-based formulations or surfactants .

Biological Activity Trends: Phenyl-substituted analogs (e.g., Methyl 4-phenylisoxazole-3-carboxylate) demonstrate enhanced antimicrobial activity due to aromatic π-π interactions with biological targets . Bulkier substituents (e.g., nonyl) may reduce membrane permeability despite high lipophilicity, necessitating structural optimization for drug development .

Physical Properties: Melting points vary with substituent polarity. For example, Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate melts at 43–45°C, whereas nonyl-substituted analogs likely exhibit lower melting points due to alkyl chain flexibility . Methoxybenzoyl derivatives (e.g., Ethyl 4-(4-methoxybenzoyl)isoxazole-3-carboxylate) show UV absorption properties, relevant for photoactive applications .

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